![molecular formula C14H9ClN2O3S B2925361 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 477868-37-4](/img/structure/B2925361.png)
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Overview
Description
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole, also known as 5-CMT, is an organic compound with a variety of applications in scientific research. It has a unique combination of properties that make it suitable for a range of applications, from synthesizing new compounds to studying biochemical and physiological effects.
Scientific Research Applications
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole has a number of potential applications in scientific research. It can be used to synthesize new compounds and materials, as well as to study the biochemical and physiological effects of compounds. It can also be used to study the mechanism of action of drugs and other compounds, as well as to investigate the structure and properties of materials.
Mechanism of Action
The exact mechanism of action of 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, which suggests that it may act as a modulator of biological processes. It is also known to interact with DNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole are not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, suggesting that it may have an effect on a range of biological processes. It has also been suggested that it may have an effect on gene expression, although this has yet to be confirmed.
Advantages and Limitations for Lab Experiments
The use of 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used to synthesize a variety of new compounds and materials. It is also relatively stable, and can be used to study the biochemical and physiological effects of compounds. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on gene expression have yet to be confirmed.
Future Directions
There are a number of potential future directions for 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole research. These include further investigation into its mechanism of action, its effects on gene expression, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of new compounds and materials from 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole, as well as its potential use in other scientific research applications.
Synthesis Methods
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole can be synthesized from a variety of starting materials. A common method is to use a three-step synthesis involving an initial reaction between a 2-chlorobenzothiophene and an ethyl acetate, followed by a reaction between the resulting product and a nitro compound. Finally, the product is reacted with an oxazole to yield 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole. This synthesis method is relatively simple and can be used to produce 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole in high yields.
properties
IUPAC Name |
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c1-8-14(17(18)19)10(20-16-8)6-7-12-13(15)9-4-2-3-5-11(9)21-12/h2-7H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVSTDGMSYWQNN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
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